4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one
Overview
Description
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a 2,6-dimethylmorpholin-4-ylmethyl group and three methyl groups at positions 5, 7, and 8. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one can be achieved through a multi-step synthetic route. One common method involves the Mannich reaction, which introduces an aminoalkyl substituent into the chromen-2-one core. The reaction typically involves the condensation of a chromen-2-one derivative with formaldehyde and 2,6-dimethylmorpholine under acidic conditions . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Chemical Reactions Analysis
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound has been investigated for its anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and exerting therapeutic effects .
Comparison with Similar Compounds
4-[(2,6-Dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one can be compared with other chromen-2-one derivatives, such as:
4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzoic acid: This compound has a similar morpholinylmethyl group but differs in the core structure, which is a benzoic acid instead of chromen-2-one.
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol: This compound has a more complex structure with additional functional groups and rings.
The uniqueness of this compound lies in its specific substitution pattern on the chromen-2-one core, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-11-6-12(2)18-16(7-17(21)23-19(18)15(11)5)10-20-8-13(3)22-14(4)9-20/h6-7,13-14H,8-10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAUMMRRQSYHNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC(=O)OC3=C(C(=CC(=C23)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322898 | |
Record name | 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49646399 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
844456-49-1 | |
Record name | 4-[(2,6-dimethylmorpholin-4-yl)methyl]-5,7,8-trimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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